![molecular formula C8H4BrClN2O2 B15204892 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated and chlorinated reagent under acidic conditions to form the imidazo[1,2-a]pyridine core. The carboxylic acid group is then introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
化学反応の分析
Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce oxides.
科学的研究の応用
Chemistry: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules for various applications .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a building block for the production of specialty chemicals .
作用機序
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry .
類似化合物との比較
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness: This dual halogenation provides distinct chemical properties compared to its mono-halogenated counterparts .
特性
分子式 |
C8H4BrClN2O2 |
|---|---|
分子量 |
275.48 g/mol |
IUPAC名 |
8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,(H,13,14) |
InChIキー |
SCXPHYBHKVHDCB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


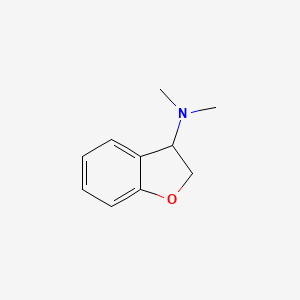

![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)

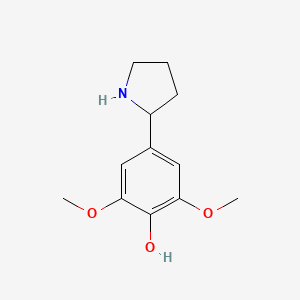
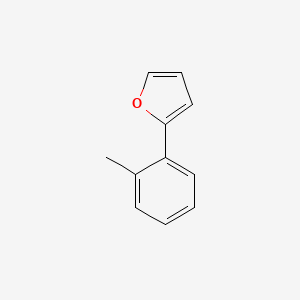
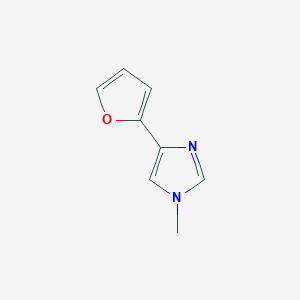
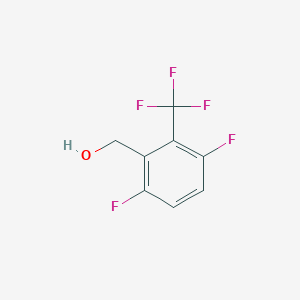
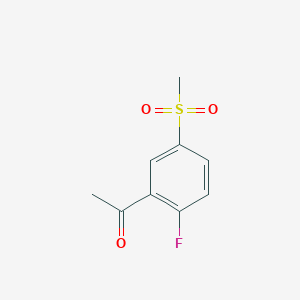
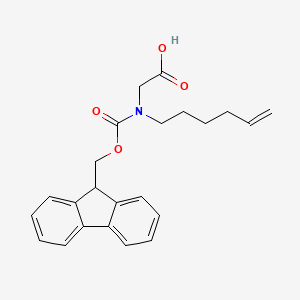


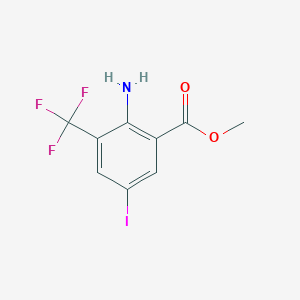
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
